4-Ethoxy-5-fluoro-2-methoxybenzoic acid
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Overview
Description
4-Ethoxy-5-fluoro-2-methoxybenzoic acid is an organic compound with the molecular formula C10H11FO4. This compound is a derivative of benzoic acid, where the benzene ring is substituted with ethoxy, fluoro, and methoxy groups. These substitutions significantly influence the compound’s chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-5-fluoro-2-methoxybenzoic acid typically involves electrophilic aromatic substitution reactions. One common method includes the nitration of a precursor compound, followed by reduction, diazotization, and hydrolysis . Another approach involves sequential bromination, azido replacement, and reduction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as maintaining reaction conditions and using appropriate catalysts, would apply.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-5-fluoro-2-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents to convert the compound into its corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Bromine (Br2) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
4-Ethoxy-5-fluoro-2-methoxybenzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Ethoxy-5-fluoro-2-methoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy, fluoro, and methoxy groups on the benzene ring influence its binding affinity and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methoxybenzoic acid: Similar structure but lacks the ethoxy group.
4-Methoxybenzoic acid: Lacks both the fluoro and ethoxy groups.
2-Fluoro-5-methoxybenzoic acid: Similar structure but with different substitution positions.
Uniqueness
4-Ethoxy-5-fluoro-2-methoxybenzoic acid is unique due to the specific combination and positions of its substituents. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H11FO4 |
---|---|
Molecular Weight |
214.19 g/mol |
IUPAC Name |
4-ethoxy-5-fluoro-2-methoxybenzoic acid |
InChI |
InChI=1S/C10H11FO4/c1-3-15-9-5-8(14-2)6(10(12)13)4-7(9)11/h4-5H,3H2,1-2H3,(H,12,13) |
InChI Key |
BCGFZSMJLRGFAO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)OC)C(=O)O)F |
Origin of Product |
United States |
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